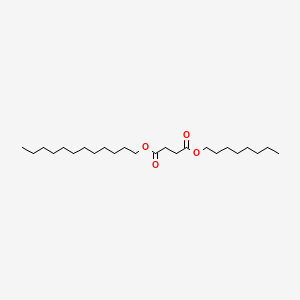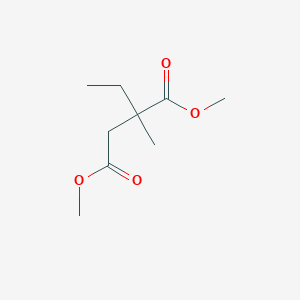
Dimethyl 2-ethyl-2-methylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-ethyl-2-methylbutanedioate is an organic compound with the molecular formula C9H16O4. It is an ester derivative of butanedioic acid, characterized by the presence of two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-ethyl-2-methylbutanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-2-methylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and controlled temperatures is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-ethyl-2-methylbutanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 2-ethyl-2-methylbutanedioic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products
Hydrolysis: 2-ethyl-2-methylbutanedioic acid, methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-ethyl-2-methylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 2-ethyl-2-methylbutanedioate depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, followed by proton transfer steps. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl succinate: An ester of succinic acid, similar in structure but without the ethyl and methyl substitutions.
Diethyl malonate: An ester of malonic acid, used in similar synthetic applications.
Dimethyl glutarate: An ester of glutaric acid, with a longer carbon chain.
Uniqueness
Dimethyl 2-ethyl-2-methylbutanedioate is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its linear counterparts.
Eigenschaften
CAS-Nummer |
43010-64-6 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
dimethyl 2-ethyl-2-methylbutanedioate |
InChI |
InChI=1S/C9H16O4/c1-5-9(2,8(11)13-4)6-7(10)12-3/h5-6H2,1-4H3 |
InChI-Schlüssel |
XECWAVZMSQNOQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


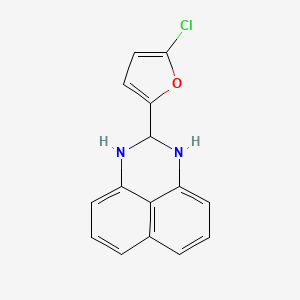


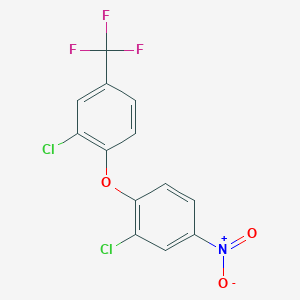

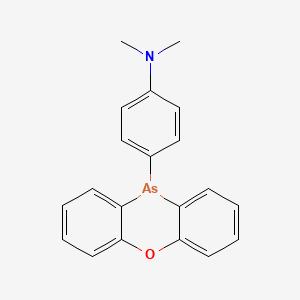
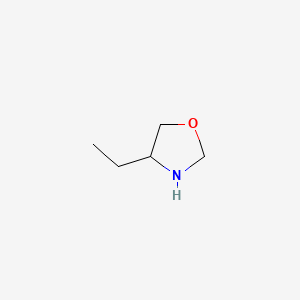
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)

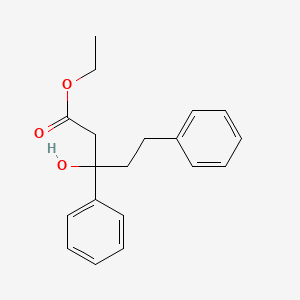

![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
